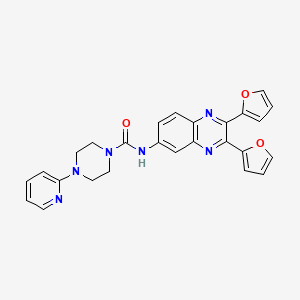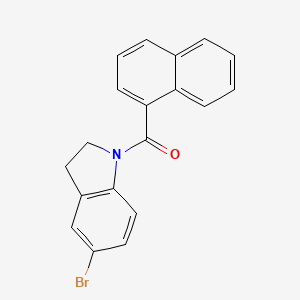
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as PQ-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQ-10 is a member of the quinoxaline family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi, which may make it useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, this compound has some limitations for lab experiments. For example, it is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, this compound has some toxicity, which can make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on N-(2,3-di-2-furyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of new cancer therapies based on the anti-cancer activity of this compound. Another area of interest is the development of new antibiotics based on the antimicrobial activity of this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound with a variety of potential applications in scientific research. Its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and antimicrobial activity make it a valuable tool for studying a variety of diseases and biological processes. While there are some limitations to working with this compound in the lab, its potential benefits make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.
Propiedades
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3/c33-26(32-13-11-31(12-14-32)23-7-1-2-10-27-23)28-18-8-9-19-20(17-18)30-25(22-6-4-16-35-22)24(29-19)21-5-3-15-34-21/h1-10,15-17H,11-14H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGYLAGRFVONHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3614426.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3614440.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3614442.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3614446.png)
![4-fluoro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614455.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3614459.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3614461.png)
![5-bromo-2-chloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614475.png)
![2-(4-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3614483.png)
![{2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B3614488.png)
![2-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-morpholinyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3614491.png)
![N-benzyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B3614499.png)
![5-(3-chlorophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3614501.png)